5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Several studies have been dedicated to synthesizing and determining the crystal structure of compounds similar to the one , emphasizing their potential in developing antiproliferative agents. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide showed significant inhibitory activity against some cancer cell lines, highlighting the compound's relevance in cancer research (Lu et al., 2021). Another study focused on the design, synthesis, and antitumor activity, including DFT and Hirshfeld surface analysis, of similar compounds (Lu et al., 2020).
Antimicrobial and Antitubercular Activities
Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has demonstrated potent inhibitors of Mycobacterium tuberculosis, showcasing the compound's utility in addressing tuberculosis (Marvadi et al., 2020). This is further supported by studies on derivatives that include morpholine moiety, indicating a broad spectrum of antimicrobial activities (Sahin et al., 2012).
Antioxidant Properties
The synthesis of lignan conjugates via cyclopropanation has been explored for their antimicrobial and antioxidant studies, demonstrating the compound's potential in contributing to antioxidant research (Raghavendra et al., 2016).
Neurokinin-1 Receptor Antagonism
A notable application in neuroscience includes the synthesis of an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration, underscoring the compound's potential in developing treatments for emesis and depression (Harrison et al., 2001).
Mechanism of Action
Target of Action
A similar compound, n-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide, is known to target theMitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial enzyme involved in directing cellular responses to a diverse array of stimuli, such as proinflammatory cytokines and physical stress leading to direct activation of transcription factors .
Mode of Action
Based on its structural similarity to the aforementioned compound, it may interact with its target (potentially mapk14) to modulate its activity . This interaction could lead to changes in cellular signaling pathways, affecting various cellular processes .
Biochemical Pathways
Given the potential target, it might influence pathways related to inflammation, stress response, and transcription factor activation .
Pharmacokinetics
Therefore, the impact on bioavailability cannot be accurately determined .
Result of Action
Based on its potential target, it might influence cellular responses to inflammation and stress, and could potentially modulate transcription factor activity .
Action Environment
Factors such as ph, temperature, and presence of other molecules could potentially affect its stability and interaction with its target .
Properties
IUPAC Name |
5-cyclopropyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(13-10-15(23-19-13)12-3-4-12)18-11-14(16-2-1-9-24-16)20-5-7-22-8-6-20/h1-2,9-10,12,14H,3-8,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWHEZGFPXFXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.